4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine
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Description
4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine is a useful research compound. Its molecular formula is C16H21F3N2O3S and its molecular weight is 378.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with the 5-ht6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR), and is expressed throughout the central nervous system. It plays a significant role in the regulation of mood, anxiety, and cognition .
Mode of Action
It can be inferred from similar compounds that it may act as an antagonist at its target receptor . Antagonists bind to receptors but do not activate them. This blocks the receptor and prevents it from responding to other compounds. In the case of the 5-HT6 receptor, this would result in modulated release of various neurotransmitters .
Biochemical Pathways
These pathways play key roles in many physiological processes including the regulation of mood, anxiety, and cognitive function .
Result of Action
Based on its potential role as a 5-ht6 receptor antagonist, it can be inferred that it may modulate the release of various neurotransmitters, potentially leading to alterations in mood, anxiety, and cognitive function .
Properties
IUPAC Name |
4-methoxy-1-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c1-24-14-6-8-20(9-7-14)13-10-21(11-13)25(22,23)15-4-2-12(3-5-15)16(17,18)19/h2-5,13-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOLQUWCHGNWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.